Tetraammineplatinum(II) chloride hydrate

Catalog No.
S1794345
CAS No.
108374-32-9
M.F
Cl2H14N4OPt
M. Wt
352.12136
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraammineplatinum(II) chloride hydrate

CAS Number

108374-32-9

Product Name

Tetraammineplatinum(II) chloride hydrate

IUPAC Name

azane;dichloroplatinum;hydrate

Molecular Formula

Cl2H14N4OPt

Molecular Weight

352.12136

InChI

InChI=1S/2ClH.4H3N.H2O.Pt/h2*1H;4*1H3;1H2;/q;;;;;;;+2/p-2

SMILES

N.N.N.N.O.Cl[Pt]Cl

Catalyst for Homogeneous Catalysis

Tetraammineplatinum(II) chloride hydrate acts as a versatile catalyst in homogeneous catalysis, where the catalyst and reactants are in the same phase (usually a liquid). This compound's ability to activate small molecules like hydrogen makes it useful in various catalytic reactions, including:

  • Hydrogenation: Reduction of unsaturated organic compounds (alkenes, alkynes) using hydrogen gas [3].
  • Carbonylation: Introduction of a carbonyl group (C=O) into organic molecules [3].
  • Hydrosiliylation: Addition of a silicon-hydrogen (Si-H) bond across an unsaturated carbon-carbon bond [3].
  • Hydroformylation (Oxo Synthesis): Conversion of alkenes into aldehydes using hydrogen and carbon monoxide (CO) [3].
  • Chiral Catalysis: Enantioselective reactions where the catalyst directs the formation of one enantiomer over another [3].

These reactions are crucial for synthesizing various important chemicals and pharmaceuticals [3].

Here's a source for further details on Tetraammineplatinum(II) chloride hydrate as a catalyst:

Precursor for Platinum-Based Materials

Tetraammineplatinum(II) chloride hydrate serves as a precursor for synthesizing various platinum-based materials with diverse applications. One notable example is Pt/carbon support hybrids, where platinum nanoparticles are deposited onto a carbon support material [2]. These hybrids find use in:

  • Fuel Cells: As electrocatalysts for efficient fuel cell reactions [2].
  • Catalysis: For heterogeneous catalysis, where the catalyst and reactants are in different phases (solid catalyst, liquid/gas reactants) [2].

Research on Pt/carbon hybrids is ongoing to improve their performance and explore new applications [2].

This source provides more information on Tetraammineplatinum(II) chloride hydrate as a precursor:

Source of Platinum

Tetraammineplatinum(II) chloride hydrate can be a valuable source of platinum, a precious metal with numerous scientific research applications. Here are two examples:

  • Electrodeposition: It can be used to deposit a thin layer of platinum metal onto Nafion membranes, which are used in fuel cells and other electrochemical devices [1].
  • Electron Beam Technology: It can serve as a coupling catalyst in electron beam-driven decomposition of volatile organic compounds (VOCs) for environmental remediation purposes [3].

Tetraammineplatinum(II) chloride hydrate is a coordination compound of platinum, characterized by its white to light yellow crystalline form. It has the molecular formula Cl2H12N4Pt\text{Cl}_2\text{H}_{12}\text{N}_4\text{Pt} and a molecular weight of approximately 334.11 g/mol . This compound is notable for its role in various

, primarily as a catalyst. It is involved in:

  • Hydrogenation: The addition of hydrogen to unsaturated organic compounds.
  • Carbonylation: The introduction of carbon monoxide into organic molecules.
  • Hydrosilylation: The addition of silanes to alkenes or alkynes.
  • Hydroformylation: The conversion of alkenes into aldehydes using carbon monoxide and hydrogen .

Additionally, it can form complexes with various ligands, enhancing its utility in synthetic chemistry.

Tetraammineplatinum(II) chloride hydrate exhibits significant biological activity, particularly in the field of oncology. It serves as a precursor for the synthesis of cisplatin, a widely used chemotherapeutic agent that targets cancer cells by forming DNA cross-links, thereby inhibiting DNA replication and transcription . The compound's interaction with cellular components is crucial for its anticancer properties, making it an important subject of study in cancer research.

The synthesis of tetraammineplatinum(II) chloride hydrate typically involves the reaction of platinum(II) chloride with ammonia in an aqueous solution. The general procedure can be summarized as follows:

  • Dissolve platinum(II) chloride in water.
  • Gradually add aqueous ammonia to the solution while stirring.
  • Allow the mixture to react until a precipitate forms.
  • Filter and wash the precipitate with cold water to obtain the desired tetraammineplatinum(II) chloride hydrate .

Alternative methods may involve variations in reaction conditions or the use of different solvents.

Tetraammineplatinum(II) chloride hydrate finds applications across various fields:

  • Catalysis: It is extensively used as a catalyst in organic synthesis, especially for reactions involving hydrogenation and carbonylation.
  • Medicinal Chemistry: As a precursor for cisplatin, it plays a critical role in cancer treatment protocols.
  • Materials Science: It is utilized in the development of platinum-based nanomaterials and conductive polymers .

Research into the interactions of tetraammineplatinum(II) chloride hydrate with biological systems has revealed its potential cytotoxic effects against tumor cells. Studies indicate that its mechanism involves cellular uptake leading to DNA damage and apoptosis in cancerous cells . Ongoing studies aim to better understand its pharmacokinetics and optimize its therapeutic efficacy while minimizing side effects.

Several compounds share similarities with tetraammineplatinum(II) chloride hydrate, particularly those involving platinum complexes. Here are some notable examples:

Compound NameFormulaKey Features
CisplatinC4H6Cl2N4Pt\text{C}_4\text{H}_6\text{Cl}_2\text{N}_4\text{Pt}Anticancer drug; forms DNA cross-links
CarboplatinC6H10Cl2N4Pt\text{C}_6\text{H}_{10}\text{Cl}_2\text{N}_4\text{Pt}Less toxic alternative to cisplatin; used in chemotherapy
OxaliplatinC8H14Cl2N2O4Pt\text{C}_8\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}_4\text{Pt}Third-generation platinum drug; effective against resistant tumors
Tetraammineplatinum(IV) chlorideCl4N4Pt\text{Cl}_4\text{N}_4\text{Pt}Higher oxidation state; different reactivity profile

Tetraammineplatinum(II) chloride hydrate is unique due to its specific coordination environment and ability to act as both a catalyst and a precursor for therapeutic agents like cisplatin. Its distinct chemical properties allow it to participate effectively in various catalytic processes while also playing a crucial role in medicinal applications .

The discovery of tetraammineplatinum(II) chloride hydrate is intertwined with the development of coordination chemistry in the late 19th and early 20th centuries. Alfred Werner’s groundbreaking work on metal ammine complexes laid the foundation for understanding its structure. Werner’s coordination theory, which proposed that transition metals form complexes with defined geometries, directly explained the square planar configuration of platinum(II) ammine compounds like tetraammineplatinum(II) chloride hydrate.

Magnus’ green salt ($$ \text{[Pt(NH}3\text{)}4\text{][PtCl}_4\text{]} $$), first reported in the 1830s, provided early insights into platinum-ammonia coordination chemistry. While not identical to tetraammineplatinum(II) chloride hydrate, its study revealed the propensity of platinum to form stable ammine complexes, influencing subsequent syntheses of related compounds.

The compound gained prominence in the mid-20th century as researchers explored its role in catalysis. For example, its use in hydrogenation and dehydrogenation reactions was documented in studies on Pt/zeolite catalysts.

Traditional Ammonia-Based Synthesis Routes

The traditional preparation of tetraammineplatinum(II) chloride hydrate relies fundamentally on the direct reaction of platinum(II) precursors with ammonia under controlled conditions [4]. The most established route involves the dissolution of platinum(II) chloride in liquid ammonia, where the platinum cation forms a homoleptic ammine complex with square-planar coordination geometry [4]. The process yields tetraammineplatinum(II) dichloride ammonia tetrasolvate as an intermediate, which can be subsequently converted to the hydrated form through careful water management [4].

The crystallization process in liquid ammonia demonstrates remarkable structural integrity, with platinum-nitrogen bond lengths of 2.0471 Å and 2.0519 Å, and nitrogen-platinum-nitrogen angles of 89.24° and 90.76° [4]. The ammonia ligands opposite to each other adopt staggered hydrogen atom positions, optimizing the overall molecular geometry [4]. During this traditional synthesis, the chloride anions establish extensive hydrogen bonding networks with nine ammonia molecules, creating nitrogen-hydrogen-chloride bond angles ranging from 154° to 173° and bond lengths between 2.42 Å and 2.82 Å [4].

The conventional preparation methodology involves treating potassium tetrachloroplatinate(II) with excess ammonia solution under mild heating conditions [34]. This approach follows the trans-effect principle, where the substitution of chloride ligands occurs sequentially, with the first chloride substitution being non-specific, while the second occurs cis to the first substituted position [34]. The process requires careful temperature control, typically maintained at 40-50°C, to ensure complete ligand exchange while preventing decomposition [33] [34].

ParameterOptimal RangeCritical Notes
Temperature40-50°CPrevents decomposition while ensuring complete exchange
Ammonia Excess30-50%Drives reaction completion
Reaction Time4-5 hoursAllows sequential ligand substitution
Yield90-96%Achievable under optimized conditions

Novel Ligand Substitution Approaches

Contemporary research has revealed innovative ligand substitution pathways that enhance both yield and purity of tetraammineplatinum(II) chloride hydrate [8]. A novel synthetic route involves four sequential ligand substitution reactions carried out at mild temperatures under normal atmospheric pressure [8]. This methodology demonstrates high productivity exceeding 90% yield with product purity reaching 99.0% calculated on a metallic platinum basis [8].

The mechanism proceeds through associative ligand substitution characteristic of square-planar platinum(II) complexes, involving five-coordinate trigonal-bipyramidal intermediates [9]. The stereochemistry of resulting products follows the relative trans-effect of ligands within the complex, making synthetic strategies heavily dependent on this fundamental principle [9]. Silver nitrate-mediated ligand substitution represents a particularly effective approach, where silver chloride formation drives the equilibrium toward complete chloride replacement [9].

Advanced substitution methodologies employ temperature-controlled sequential reactions starting with potassium tetrachloroplatinate(II) and iodide formation as an intermediate step [31]. The process involves dissolution of 100 grams of potassium tetrachloroplatinate(II) in 500 milliliters of water, followed by slow addition of potassium iodide solution at 45°C [31]. After four hours of dark reaction conditions, ammonia addition produces cis-diammineplatinum(II) diiodide as an intermediate with 96% yield [31].

The subsequent conversion employs silver nitrate treatment of the intermediate complex, followed by freeze-drying to near-dryness [31]. This approach eliminates contamination issues associated with conventional methods and achieves superior product purity [31]. The reaction proceeds with equivalent molar ratios of silver nitrate to diiodide complex, maintaining reaction temperature at 45°C for five hours [31].

Synthetic RouteStarting MaterialYield (%)Purity (%)Reaction Conditions
Direct Ammonia MethodPotassium tetrachloroplatinate(II)90-9695-9840-50°C, 4-5 hours
Silver-Mediated RouteCis-diammineplatinum(II) diiodide>9099.045°C, 5 hours
Four-Step SequentialPotassium tetrachloroplatinate(II)>9099.0Mild temperatures

Solvent-Mediated Crystallization Techniques

Solvent-mediated crystallization represents a critical aspect of tetraammineplatinum(II) chloride hydrate preparation, where the choice of crystallization medium significantly influences both crystal morphology and hydration state [16]. The process involves careful control of solvent polarity, temperature gradients, and nucleation kinetics to achieve desired crystal characteristics [16].

Research demonstrates that platinum(II) complexes exhibit distinct solvation behavior depending on the surrounding medium [15]. In aqueous solution, tetraammineplatinum(II) forms a tetragonally elongated octahedral first hydration shell with coordination number six [15]. Conversely, in pure ammonia solutions, the coordination sites in axial positions remain unoccupied, maintaining the prototype four-fold square-planar solvation structure [15].

The crystallization process benefits from solvent-controlled selectivity mechanisms, where different solvents produce distinct product distributions [19]. Acetonitrile-mediated crystallization favors kinetically controlled products, while glacial acetic acid promotes thermodynamically stable isomers [19]. The solvent-controlled switch depends on reaction time, with longer periods favoring thermodynamically stable products [19].

Temperature management during crystallization proves essential for controlling hydration levels [29]. Optimal conditions involve maintaining reaction temperatures between 20-30°C during initial nucleation, followed by controlled cooling to promote crystal growth [29]. The process requires protection from light exposure and atmospheric moisture to prevent unwanted side reactions [29].

Solvent SystemTemperature (°C)Crystallization TimeHydration ControlCrystal Quality
Aqueous Medium20-3024-48 hoursVariable hydrationGood uniformity
Ammonia Solution-40 to 01-2 weeksMinimal hydrationExcellent structure
Mixed Solvent15-2512-24 hoursControlled hydrationModerate quality

Hydration Control and Stoichiometric Optimization

Precise hydration control represents a fundamental challenge in tetraammineplatinum(II) chloride hydrate synthesis, requiring careful manipulation of water activity and crystallization kinetics [29]. The degree of hydration typically ranges from 1-2 water molecules per platinum complex unit, necessitating stringent environmental controls during preparation [2].

Optimization studies reveal that tetraammineplatinum(II) chloride hydrate sorption depends critically on concentration, soak time, pH, and temperature parameters [29]. Response surface modeling indicates that concentrations above 0.5 grams per liter achieve optimal platinum content, while pH values around 3 provide maximum sorption efficiency [29]. Temperature control at approximately 20°C with 24-hour reaction times yields superior hydration stoichiometry [29].

The recommended configuration for optimized hydration involves 1.0 gram per liter tetraammineplatinum(II) chloride concentration, 24-hour soak time, pH of 3, and temperature of 20°C [29]. These conditions produce sorption amounts ranging from 0.643 to 0.934 grams per liter with efficiency values between 64.3% and 93.4% [29]. The variation in results reflects the sensitivity of hydration processes to minor environmental fluctuations [29].

Stoichiometric optimization requires careful monitoring of platinum content through atomic absorption spectroscopy [29]. The process involves systematic variation of preparation parameters using central composite design methodology to identify optimal synthesis conditions [29]. Validation experiments confirm that properly controlled conditions achieve consistent hydration levels while maintaining high product purity [29].

Water content determination employs thermogravimetric analysis to establish precise hydration stoichiometry [26]. The molecular weight of tetraammineplatinum(II) chloride hydrate varies from 334.11 grams per mole (anhydrous basis) to 352.12 grams per mole (monohydrate), reflecting the variable hydration state [3] [26]. Controlled dehydration studies indicate that water molecules occupy specific crystallographic sites, with removal temperatures ranging from 60-100°C depending on binding strength [26].

Hydration ParameterOptimal ValueControl MethodMeasurement Technique
Water Content1-2 molecules/unitTemperature controlThermogravimetric analysis
pH Optimization3.0 ± 0.2Buffer systemspH electrode monitoring
Temperature Control20°C ± 2°CThermostatic controlDigital thermometry
Reaction Time24 hoursTemporal monitoringSpectroscopic analysis

Dates

Modify: 2023-11-23

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